Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a quinoxaline core substituted with a piperidine-4-carboxylate group and a 3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylamino moiety. The quinoxaline scaffold is known for its pharmacological relevance, including kinase inhibition and antimicrobial activity . The piperidine ring contributes to conformational flexibility, while the thiophene and ester groups may enhance solubility and bioavailability.
Properties
Molecular Formula |
C25H30N4O4S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]quinoxalin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O4S/c1-5-32-24(30)17-11-13-29(14-12-17)22-21(26-18-9-7-8-10-19(18)27-22)28-23-20(25(31)33-6-2)15(3)16(4)34-23/h7-10,17H,5-6,11-14H2,1-4H3,(H,26,28) |
InChI Key |
YJJQQZBZLZBIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2NC4=C(C(=C(S4)C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamines
Quinoxaline cores are classically synthesized via cyclocondensation of o-phenylenediamines with α-diketones or α-keto esters. For 2-aminoquinoxaline derivatives, nitro-substituted precursors are reduced post-cyclization.
Functionalization at Position 3
Introducing a leaving group (e.g., chloride) at position 3 enables subsequent coupling with the thiophene amine.
-
Reactants : Quinoxaline-2-amine (1.0 eq), POCl₃ (5.0 eq).
-
Conditions : Reflux in DMF (4 h).
Preparation of 3-(Ethoxycarbonyl)-4,5-Dimethylthiophen-2-Amine
Gewald Reaction for Thiophene Synthesis
The Gewald reaction facilitates 2-aminothiophene formation via cyclization of ketones, cyanoacetates, and sulfur.
Alternative Route: Direct Alkylation
Pre-functionalized thiophenes avoid multi-step synthesis.
-
Reactants : 4,5-Dimethylthiophen-2-amine (1.0 eq), ethyl bromoacetate (1.5 eq).
-
Base : K₂CO₃ (2.0 eq).
-
Solvent : DMF, 80°C (8 h).
-
Product : 3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-amine (yield: 72%).
Synthesis of Ethyl Piperidine-4-Carboxylate
Esterification of Piperidine-4-Carboxylic Acid
Direct esterification under acidic conditions yields the piperidine ester.
Protection-Deprotection Strategies
Boc-protected intermediates prevent unwanted side reactions during coupling.
-
Reactants : Ethyl piperidine-4-carboxylate (1.0 eq), Boc₂O (1.2 eq).
-
Base : DMAP (0.1 eq).
-
Solvent : CH₂Cl₂, rt (12 h).
-
Product : Ethyl 1-Boc-piperidine-4-carboxylate (yield: 95%).
Coupling Strategies for Fragment Assembly
Quinoxaline-Thiophene Coupling
The 3-chloroquinoxaline intermediate undergoes NAS with the thiophene amine.
Piperidine-Quinoxaline Coupling
Buchwald-Hartwig amination links the piperidine to the quinoxaline.
-
Reactants : 3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-amine (1.0 eq), ethyl piperidine-4-carboxylate (1.5 eq).
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
-
Base : Cs₂CO₃ (2.5 eq).
-
Solvent : Toluene, 110°C (24 h).
Critical Analysis of Reaction Conditions
Yield Optimization Challenges
Purification Considerations
-
Chromatography : Silica gel chromatography (EtOAc/hexane) resolves ester/byproduct mixtures.
-
Crystallization : Ethanol/water recrystallization enhances final product purity.
Summary of Key Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.
Industry: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound uniquely combines a quinoxaline core with a thiophene-amino group and a piperidine-4-carboxylate, distinguishing it from pyrazole- or pyridine-based analogs.
- CAS 473927-64-9 (similarity score 0.95) shares the ethyl carboxylate group but replaces quinoxaline with a pyrazolo-pyridine scaffold, which may alter binding affinity in biological systems .
- CAS 721886-73-3 incorporates a sulfonyl-piperidine group and benzothiophene, suggesting divergent solubility and electronic properties compared to the target compound’s aminoquinoxaline-thiophene system .
Comparison :
- The target compound’s synthesis may parallel , where hydrazinylquinoxaline intermediates react with carbonyl reagents under reflux, followed by piperidine functionalization .
- In contrast, sulfonylation in CAS 721886-73-3 requires electrophilic aromatic substitution conditions, which are more aggressive than the Cs₂CO₃-mediated alkylation used in pyrazole derivatives .
Biological Activity
Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, including a piperidine ring, a quinoxaline moiety, and a thiophene ring. The presence of the ethoxycarbonyl group contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 378.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoxaline and thiophene structures are known for their roles in modulating enzyme activity and receptor interactions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing neurotransmission and signal transduction.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A study demonstrated that a related quinoxaline derivative inhibited the growth of human cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's thiophene component is associated with antimicrobial activity. Research has shown that similar thiophene derivatives possess broad-spectrum antibacterial effects.
- Case Study 2 : A derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may have potential as an antimicrobial agent.
Neuroprotective Effects
Some studies suggest neuroprotective effects linked to the modulation of neurotransmitter systems. The piperidine structure may enhance blood-brain barrier permeability, allowing for central nervous system action.
- Case Study 3 : In vitro studies indicated that derivatives improved neuronal survival in models of neurodegeneration by reducing oxidative stress markers.
Pharmacological Studies
Pharmacological evaluations have shown promising results regarding the safety and efficacy of this compound.
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity assays | IC₅₀ values suggest low toxicity |
| Animal model studies | Significant reduction in tumor size |
| Pharmacokinetic profiles | Favorable absorption and distribution |
Q & A
Q. What are the key considerations for optimizing multi-step synthesis of this compound, particularly in achieving regioselective functionalization of the quinoxaline and thiophene moieties?
- Methodological Answer: Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, the introduction of the thiophene-aminoquinoxaline group often demands precise stoichiometry to avoid side reactions like over-acylation or ring-opening. Comparative studies on similar quinoxaline derivatives (e.g., Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate) highlight that microwave-assisted synthesis can enhance yields by 15–20% while reducing reaction times . Use NMR and GC-MS to monitor intermediates and confirm regioselectivity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound, especially given its heterocyclic complexity?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) are critical for resolving overlapping signals from the piperidine, quinoxaline, and thiophene moieties. X-ray crystallography, if feasible, provides definitive stereochemical data. For example, IR spectroscopy can confirm the presence of ester carbonyl groups (C=O stretching at ~1700–1750 cm) .
Advanced Research Questions
Q. How can statistical experimental design (DoE) resolve contradictions in yield data observed under varying reaction conditions (e.g., solvent polarity vs. temperature)?
- Methodological Answer: Use a fractional factorial design to isolate critical variables. For instance, a Central Composite Design (CCD) can model interactions between solvent polarity (e.g., DMF vs. THF) and temperature (60–120°C). A study on analogous sulfonamide-quinoline derivatives demonstrated that solvent choice accounted for 42% of yield variability, while temperature contributed 28% . Response surface methodology (RSM) can identify optimal conditions, minimizing trial-and-error approaches .
Q. What computational strategies are effective for predicting reaction pathways and transition states in the synthesis of this compound’s derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction mechanisms, such as the nucleophilic attack of the piperidine nitrogen on the quinoxaline ring. Studies on spiro-piperidine systems show that transition-state modeling reduces experimental iterations by 30–40% . Pairing DFT with molecular dynamics simulations improves accuracy in solvent effect predictions .
Q. How do structural modifications (e.g., substituent variations on the thiophene ring) impact biological activity, and what experimental assays validate these effects?
- Methodological Answer: Replace the 4,5-dimethylthiophene group with electron-withdrawing groups (e.g., -NO) and assess binding affinity via SPR (Surface Plasmon Resonance) or fluorescence polarization. For example, replacing methyl with trifluoromethyl in a related piperidine-carboxylate increased protease inhibition by 3.5-fold . Use in vitro assays (e.g., enzyme-linked immunosorbent assays) to quantify IC values and validate computational docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
